molecular formula C7H11N3 B11921866 N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine

Cat. No.: B11921866
M. Wt: 137.18 g/mol
InChI Key: CFFGIMYRJABJLC-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine typically involves the alkylation of 5-methylpyrimidine-2-ylmethanamine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of N-methyl-1-(5-methylpyrimidin-2-yl)methanone.

    Reduction: Formation of N-methyl-1-(5-methylpyrimidin-2-yl)methanol.

    Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

  • N-Methyl-1-(pyrimidin-5-yl)methanamine
  • N-Methyl-1-(5-methylpyridin-2-yl)methanamine
  • N-Methyl-1-(5-methylthiazol-2-yl)methanamine

Comparison: N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1-(5-methylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-6-3-9-7(5-8-2)10-4-6/h3-4,8H,5H2,1-2H3

InChI Key

CFFGIMYRJABJLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)CNC

Origin of Product

United States

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